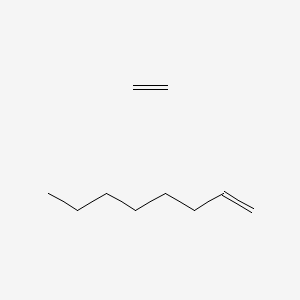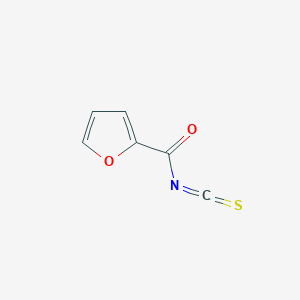
2-Furoyl isothiocyanate
描述
2-Furoyl isothiocyanate is an organic compound characterized by the presence of a furoyl group attached to an isothiocyanate functional group
作用机制
Target of Action
Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes and the induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2) .
Mode of Action
Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction can lead to various changes in the cell, depending on the specific isothiocyanate and the cellular context.
Biochemical Pathways
Isothiocyanates have been found to affect several biochemical pathways. They can modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage activity . The pivotal mechanism driving isothiocyanate bioactivity involves the activation of molecular pathways regulated by the transcription factors nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1) .
Pharmacokinetics
For example, nearly 90% of orally administered allyl isothiocyanate, a related compound, is absorbed .
Result of Action
The molecular and cellular effects of isothiocyanates’ action are diverse and depend on the specific compound and the cellular context. They have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can inhibit tumor cell growth and have antidiabetic properties, cardioprotective effects, and other advantageous health impacts .
Action Environment
The action of isothiocyanates can be influenced by various environmental factors. For example, the activation of glucosinolates into their active metabolites, isothiocyanates, takes place when plants are exposed to various stressors such as infections or mechanical damage
生化分析
Biochemical Properties
Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, such as antimicrobial, anti-inflammatory, and anticancer properties . They interact with various enzymes and proteins, including glutathione S-transferase (GST), which catalyzes a reaction with isothiocyanates once they are inside the cells .
Cellular Effects
Isothiocyanates, including this compound, have been shown to have diverse bioactivities, including anticarcinogenic, anti-inflammatory, and antioxidative properties . They influence cell function by modulating cell cycle regulators, inducing apoptosis, inhibiting nuclear factor kappa B (NF-ĸB), and inhibiting macrophage .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Isothiocyanates govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Dosage Effects in Animal Models
For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen in a mouse model .
Metabolic Pathways
The primary metabolic pathway for isothiocyanates involves glutathione conjugation, leading to excretion in both urine and bile in the form of mercapturate . In the liver, the enzyme GST facilitates the addition of a glutathione (GSH) tail to isothiocyanates, forming an isothiocyanate-GSH complex .
准备方法
Synthetic Routes and Reaction Conditions: 2-Furoyl isothiocyanate can be synthesized through the reaction of 2-furoyl chloride with potassium thiocyanate in dry acetone. The reaction typically involves a short reflux period, resulting in the formation of this compound . This method is efficient and widely used in laboratory settings.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of similar reagents and conditions as those employed in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
化学反应分析
Types of Reactions: 2-Furoyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form thiourea derivatives.
Cyclization Reactions: Formation of heterocyclic compounds through intramolecular reactions.
Addition Reactions: Reaction with nucleophiles to form addition products.
Common Reagents and Conditions:
Amines: Primary and secondary amines react with this compound to form thiourea derivatives.
Solvents: Dry acetone is commonly used as a solvent in these reactions.
Catalysts: In some cases, catalysts such as bases or acids may be used to facilitate the reactions.
Major Products:
Thiourea Derivatives: Formed through the reaction with amines.
Heterocyclic Compounds: Resulting from cyclization reactions.
科学研究应用
2-Furoyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds, including heterocycles and thiourea derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Benzyl Isothiocyanate: Studied for its anticancer and antimicrobial activities.
Uniqueness of 2-Furoyl Isothiocyanate: this compound is unique due to the presence of the furoyl group, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
furan-2-carbonyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQPDHJLKUOZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374703 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80440-95-5, 26172-44-1 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-carbonyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 80440-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic systems can be synthesized using 2-Furoyl Isothiocyanate?
A1: this compound acts as a versatile building block in organic synthesis. Research shows its ability to react with various nucleophilic reagents, leading to the formation of diverse heterocyclic compounds. These include five and six-membered rings such as 1,2,4-triazolines, thiadiazolidines, quinazolines, benzothiazoles, benzoxazoles, benzimidazoles, thiazolidines, and imidazolidines. []
Q2: Has this compound been explored for biological activities, such as antioxidant properties?
A3: Yes, recent research investigated the antioxidant potential of 1-(2-furoyl)thiourea derivatives synthesized from this compound. [] The study involved reacting this compound with various primary and secondary amines to generate a series of thiourea derivatives. [] These derivatives were then tested for their radical scavenging ability against DPPH (2,2-diphenyl-1-picrylhydrazyl), showcasing the potential of these compounds as antioxidants. []
Q3: Beyond antioxidant activity, are there other potential enzymatic targets for this compound derivatives?
A4: Researchers have used molecular docking studies to explore the inhibitory potential of 1-(2-furoyl)thiourea derivatives against Bacillus pasteurii urease. [] This computational approach suggests that these derivatives could interact with the enzyme's active site and potentially inhibit its activity. []
Q4: Have there been studies on the plant growth regulatory effects of this compound derivatives?
A5: Research on 1-Aroyl-4-(5-aryl-2-furoyl) thiosemicarbazides, synthesized from 5-aryl-2-furoyl isothiocyanate (a derivative of this compound), explored their potential as plant growth regulators. [] The study involved preliminary tests on rice and cucumber to assess the effects of these compounds on plant growth. []
Q5: What spectroscopic techniques are commonly used to characterize compounds derived from this compound?
A6: Researchers often employ a combination of spectroscopic techniques to confirm the structures of newly synthesized compounds derived from this compound. Commonly used techniques include Fourier-Transform Infrared Spectroscopy (FT-IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. [, ] These methods provide information about functional groups, proton environments, and carbon skeletons, respectively.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3422545.png)
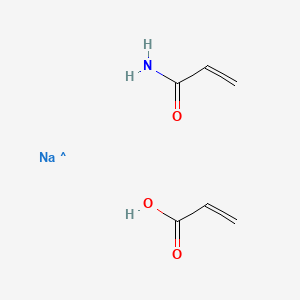
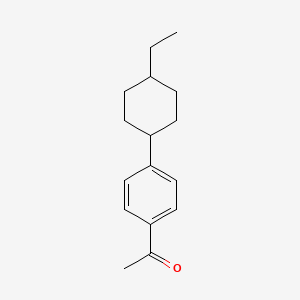
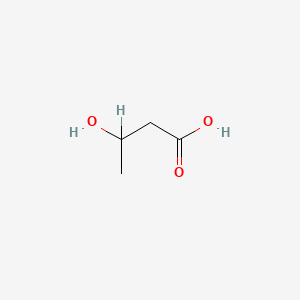
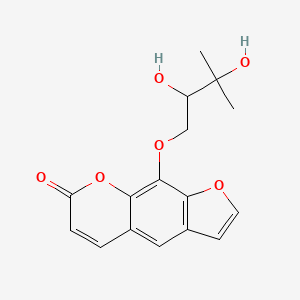
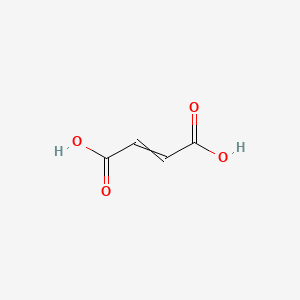
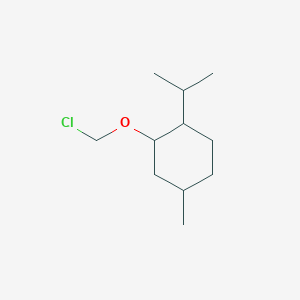
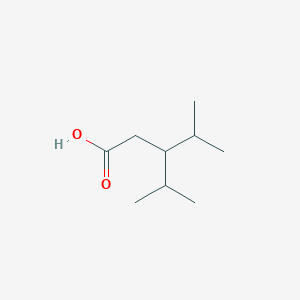
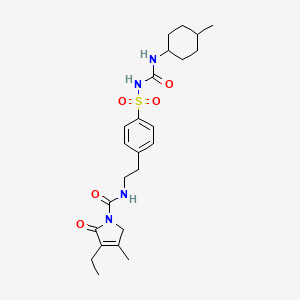
![5-((6-methylbenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid](/img/structure/B3422615.png)
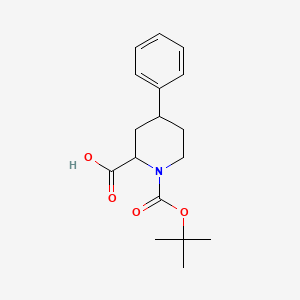
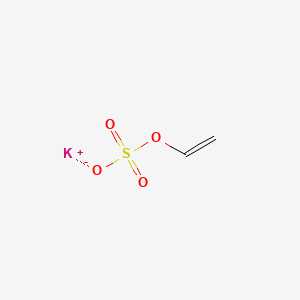
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)propenal](/img/structure/B3422639.png)
